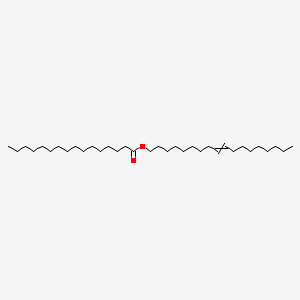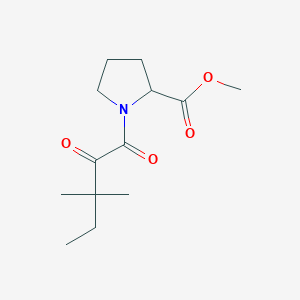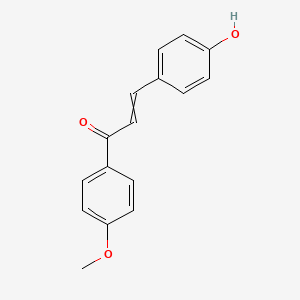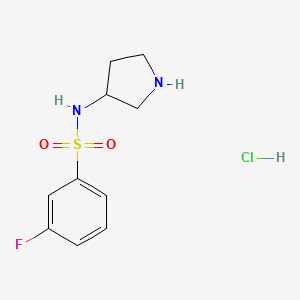![molecular formula C18H23ClIN3O3S B12509744 N-{(Z)-1-[(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)(methyl)amino]ethylidene}-4-methoxybenzenaminium iodide](/img/structure/B12509744.png)
N-{(Z)-1-[(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)(methyl)amino]ethylidene}-4-methoxybenzenaminium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El yoduro de N-{(Z)-1-[(2-{[(4-clorofenil)sulfonil]amino}etil)(metil)amino]etilidén}-4-metoxibencenamonio es un compuesto orgánico complejo caracterizado por su estructura única y propiedades químicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del yoduro de N-{(Z)-1-[(2-{[(4-clorofenil)sulfonil]amino}etil)(metil)amino]etilidén}-4-metoxibencenamonio generalmente implica varios pasos, comenzando con materiales de partida fácilmente disponibles. El proceso a menudo incluye:
Formación del intermedio de sulfonamida: Este paso implica la reacción del cloruro de 4-clorobencenosulfonilo con una amina apropiada para formar la sulfonamida.
Alquilación: La sulfonamida luego se alquila usando un agente alquilante adecuado para introducir los grupos etil y metil.
Condensación: La sulfonamida alquilada se somete a condensación con 4-metoxibenzaldehído para formar el producto final.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la optimización de las rutas sintéticas anteriores para asegurar un alto rendimiento y pureza. Esto puede incluir el uso de técnicas avanzadas como reactores de flujo continuo y plataformas de síntesis automatizada para optimizar el proceso.
Análisis De Reacciones Químicas
Tipos de reacciones
El yoduro de N-{(Z)-1-[(2-{[(4-clorofenil)sulfonil]amino}etil)(metil)amino]etilidén}-4-metoxibencenamonio puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes fuertes, lo que lleva a la formación de sulfóxidos o sulfonas.
Reducción: Las reacciones de reducción pueden convertir el grupo sulfonamida en una amina.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, particularmente en el grupo sulfonamida.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Los agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio se utilizan típicamente.
Sustitución: Los nucleófilos como las aminas o los tioles se pueden usar en condiciones suaves.
Productos principales formados
Oxidación: Sulfóxidos o sulfonas.
Reducción: Aminas.
Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
El yoduro de N-{(Z)-1-[(2-{[(4-clorofenil)sulfonil]amino}etil)(metil)amino]etilidén}-4-metoxibencenamonio tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como reactivo en síntesis orgánica y como bloque de construcción para moléculas más complejas.
Biología: Investigado por su potencial como sonda bioquímica para estudiar procesos celulares.
Medicina: Explorado por sus posibles propiedades terapéuticas, incluidas las actividades antiinflamatorias y anticancerígenas.
Industria: Utilizado en el desarrollo de nuevos materiales y como catalizador en varios procesos industriales.
Mecanismo De Acción
El mecanismo de acción del yoduro de N-{(Z)-1-[(2-{[(4-clorofenil)sulfonil]amino}etil)(metil)amino]etilidén}-4-metoxibencenamonio implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando diversos efectos biológicos. Las vías y los objetivos exactos dependen de la aplicación específica y el contexto en el que se utiliza el compuesto.
Comparación Con Compuestos Similares
Compuestos similares
4-clorobencenosulfonamida: Comparte el grupo sulfonamida pero carece de la estructura compleja del compuesto objetivo.
4-metoxibenzaldehído: Un compuesto aromático más simple utilizado en la síntesis del compuesto objetivo.
N-metil-N-(2-cloroetil)amina: Contiene grupos alquilo similares pero carece de los componentes aromáticos y sulfonamida.
Singularidad
El yoduro de N-{(Z)-1-[(2-{[(4-clorofenil)sulfonil]amino}etil)(metil)amino]etilidén}-4-metoxibencenamonio es único debido a su combinación de grupos funcionales y complejidad estructural. Esta singularidad contribuye a su diversa gama de aplicaciones y potencial como reactivo químico versátil.
Propiedades
Fórmula molecular |
C18H23ClIN3O3S |
|---|---|
Peso molecular |
523.8 g/mol |
Nombre IUPAC |
2-[(4-chlorophenyl)sulfonylamino]ethyl-[1-(4-methoxyanilino)ethylidene]-methylazanium;iodide |
InChI |
InChI=1S/C18H22ClN3O3S.HI/c1-14(21-16-6-8-17(25-3)9-7-16)22(2)13-12-20-26(23,24)18-10-4-15(19)5-11-18;/h4-11,20H,12-13H2,1-3H3;1H |
Clave InChI |
JHLNYNQTTUUNTO-UHFFFAOYSA-N |
SMILES canónico |
CC(=[N+](C)CCNS(=O)(=O)C1=CC=C(C=C1)Cl)NC2=CC=C(C=C2)OC.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]propanamide](/img/structure/B12509672.png)

![Tris[(E)-1,2-bis[4-(trifluoromethyl)phenyl]ethene]nickel(0)](/img/structure/B12509685.png)
methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12509686.png)
![N-[(3-iodophenyl)methylidene]-4-methylbenzenesulfonamide](/img/structure/B12509696.png)



![2-{[(Benzyloxy)carbonyl]amino}-4-(triphenylmethylcarbamoyl)butanoic acid](/img/structure/B12509717.png)


![1-(6-Methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanone oxime](/img/structure/B12509745.png)
![N-{1-[2-(dicyclohexylphosphanyl)phenyl]ethyl}-2-methylpropane-2-sulfinamide](/img/structure/B12509765.png)
![4,4'-(Benzo[c][1,2,5]thiadiazole-4,7-diylbis(thiophene-5,2-diyl))bis(N,N-diphenylaniline)](/img/structure/B12509773.png)
